4,6-dimethyl-5,6-dihydro-1,3,4-thiadiazin-2-amine
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Overview
Description
4,6-dimethyl-5,6-dihydro-1,3,4-thiadiazin-2-amine is a heterocyclic compound that belongs to the class of thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-5,6-dihydro-1,3,4-thiadiazin-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with α-haloketones in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-5,6-dihydro-1,3,4-thiadiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4,6-dimethyl-5,6-dihydro-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or by binding to specific proteins .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another thiadiazine derivative with similar structural features but different biological activities.
1,3,4-Thiadiazole derivatives: Compounds with a similar core structure but varying substituents that can lead to different properties and applications.
Uniqueness
4,6-dimethyl-5,6-dihydro-1,3,4-thiadiazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
15054-10-1 |
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Molecular Formula |
C5H11N3S |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
4,6-dimethyl-5,6-dihydro-1,3,4-thiadiazin-2-amine |
InChI |
InChI=1S/C5H11N3S/c1-4-3-8(2)7-5(6)9-4/h4H,3H2,1-2H3,(H2,6,7) |
InChI Key |
LSBNEIKELQVHJL-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C(S1)N)C |
Canonical SMILES |
CC1CN(N=C(S1)N)C |
Synonyms |
5,6-Dihydro-4,6-dimethyl-4H-1,3,4-thiadiazin-2-amine |
Origin of Product |
United States |
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